1H-Indole-6,7-diamine
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Overview
Description
1H-Indole-6,7-diamine is a heterocyclic compound that belongs to the indole family Indoles are known for their aromatic bicyclic structure, consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-6,7-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,6-diaminoindole with suitable reagents can yield this compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-6,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Scientific Research Applications
1H-Indole-6,7-diamine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indole-6,7-diamine exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1H-Indole-2,3-diamine
- 1H-Indole-4,5-diamine
- 1H-Indole-5,6-diamine
Comparison: 1H-Indole-6,7-diamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole diamines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
313063-53-5 |
---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1H-indole-6,7-diamine |
InChI |
InChI=1S/C8H9N3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H,9-10H2 |
InChI Key |
SACSJYCRGRHKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)N)N |
Origin of Product |
United States |
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